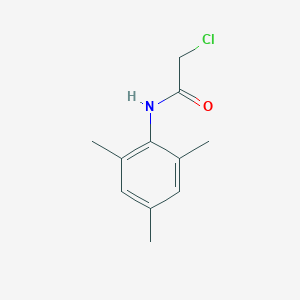

2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-7-4-8(2)11(9(3)5-7)13-10(14)6-12/h4-5H,6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYQXBOOGVRRKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40367947 | |

| Record name | 2-chloro-N-(2,4,6-trimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3910-51-8 | |

| Record name | 2-Chloro-N-(2,4,6-trimethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3910-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2',4',6'-trimethylacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003910518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-chloro-N-(2,4,6-trimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-mesitylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic profile, and reactivity of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. Known by synonyms such as Chloracetmesidide, this compound is a critical intermediate in pharmaceutical synthesis, most notably for the local anesthetic and antiarrhythmic agent Trimecaine Hydrochloride.[1] This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental insights and a robust framework for understanding and utilizing this versatile chemical building block.

Compound Identification and Core Properties

This compound is a substituted acetamide featuring a chloroacetyl group attached to the nitrogen of 2,4,6-trimethylaniline (mesidine). Its structure combines the steric hindrance of the trimethylphenyl group with the reactive potential of the α-chloro amide moiety.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 3910-51-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄ClNO | [3] |

| Molecular Weight | 211.69 g/mol | [3] |

| Synonyms | Chloracetmesidide, 2-CHLORO-2',4',6'-TRIMETHYLACETANILIDE | [1][3] |

| Melting Point | 178-179 °C | [3] |

| Boiling Point | 324.1 ± 30.0 °C (Predicted) | [3] |

Synthesis Protocol and Mechanistic Considerations

The synthesis of this compound is typically achieved via the N-acylation of 2,4,6-trimethylaniline with chloroacetyl chloride.[4] This is a classic nucleophilic acyl substitution reaction. The amine's nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The formation of a stable amide bond is highly favorable.

Expert Insight: A critical aspect of this synthesis is the management of the hydrogen chloride (HCl) byproduct. The reaction generates one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base must be included to neutralize the acid as it forms. Common choices include an aqueous solution of a strong base like sodium hydroxide or an organic base like triethylamine in an anhydrous solvent.

Experimental Protocol: Synthesis via Schotten-Baumann Conditions

This protocol is adapted from a standard procedure for analogous compounds and employs a two-phase system to facilitate the reaction and workup.[5]

Materials:

-

2,4,6-Trimethylaniline (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Dichloromethane (or another suitable organic solvent)

-

1N Sodium Hydroxide (NaOH) aqueous solution

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4,6-trimethylaniline (1.0 eq) in dichloromethane.

-

Base Addition: Add 1N aqueous sodium hydroxide solution to the flask. The mixture will be biphasic. Stir vigorously to ensure efficient mixing between the organic and aqueous layers.

-

Acylation: Cool the mixture in an ice bath to 0-5 °C. Add chloroacetyl chloride (1.2 eq), dissolved in a small amount of dichloromethane, dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition. The base in the aqueous layer neutralizes the HCl formed, preventing the protonation of the valuable aniline starting material.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1N HCl (to remove any unreacted amine), water, and finally a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound, as a crystalline solid.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Profile

The structural identity and purity of the compound are confirmed through standard spectroscopic methods. While a comprehensive dataset for this specific molecule is not publicly aggregated, its profile can be accurately predicted based on its functional groups and data from closely related analogues.[6][7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

-

N-H Stretch: A sharp to moderately broad peak is expected around 3270-3300 cm⁻¹, characteristic of a secondary amide N-H bond.[7]

-

C=O Stretch (Amide I): A strong, sharp absorption band should appear around 1660-1680 cm⁻¹, corresponding to the carbonyl stretch.[7]

-

N-H Bend (Amide II): A significant peak is expected near 1540-1560 cm⁻¹, arising from the N-H bending vibration coupled with C-N stretching.[7]

-

C-Cl Stretch: A peak in the fingerprint region, typically between 785-540 cm⁻¹, indicates the presence of the carbon-chlorine bond.[7]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should be relatively simple and diagnostic.

-

Ar-CH₃: Two singlets are expected for the three methyl groups. The two ortho-methyl groups (at positions 2 and 6) will be equivalent, giving a singlet integrating to 6H. The para-methyl group (at position 4) will produce a distinct singlet integrating to 3H.

-

Ar-H: The two aromatic protons are equivalent and should appear as a singlet integrating to 2H.

-

N-H: A broad singlet, typically downfield, corresponding to the amide proton (1H). Its chemical shift can be concentration-dependent and it is D₂O exchangeable.

-

CH₂Cl: A sharp singlet integrating to 2H is expected for the methylene protons adjacent to the chlorine and carbonyl group.

-

-

¹³C NMR: The carbon spectrum will confirm the carbon framework. Key signals include:

-

C=O: A peak in the 165-170 ppm range for the amide carbonyl carbon.

-

CH₂Cl: A signal around 40-45 ppm for the carbon bearing the chlorine atom.

-

Aromatic Carbons: Several signals in the aromatic region (125-140 ppm), corresponding to the substituted and unsubstituted carbons of the trimethylphenyl ring.

-

Methyl Carbons: Signals in the aliphatic region (around 18-21 ppm) for the three methyl carbons.

-

-

-

Mass Spectrometry (MS):

-

Molecular Ion: The mass spectrum will show a molecular ion peak [M]⁺ at m/z 211. A crucial diagnostic feature is the [M+2]⁺ isotope peak at m/z 213, which will have an intensity approximately one-third of the [M]⁺ peak, characteristic of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotope ratio).[9]

-

Fragmentation: Common fragmentation pathways would include the cleavage of the C-N bond or the loss of the •CH₂Cl radical, leading to characteristic fragment ions.

-

Chemical Reactivity and Applications

The synthetic utility of this compound stems directly from its chemical reactivity, which is dominated by the α-chloro amide group.

Primary Reactive Site: The carbon atom bonded to the chlorine is highly electrophilic. This is due to the electron-withdrawing inductive effects of both the adjacent carbonyl group and the chlorine atom. Consequently, this site is highly susceptible to nucleophilic substitution (Sₙ2) reactions .[4] The chlorine atom serves as an excellent leaving group, readily displaced by a wide range of nucleophiles.

Caption: Key reactive sites for nucleophilic substitution.

Applications:

-

Pharmaceutical Synthesis: The primary and most well-documented application is its role as a key intermediate in the synthesis of Trimecaine Hydrochloride .[1] In this synthesis, the chlorine atom is displaced by a secondary amine (diethylamine) to form the lidocaine analogue, Trimecaine. This reaction perfectly exemplifies the Sₙ2 reactivity described above.

-

General Synthetic Building Block: Like other N-aryl chloroacetamides, this compound can be used to introduce the N-(2,4,6-trimethylphenyl)acetamido moiety into various molecules. It is a precursor for synthesizing diverse heterocyclic compounds, agrochemicals, and other biologically active molecules.[4][7]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification:

-

Eye Irritation: Classified as causing serious eye irritation (H319).[2]

-

Skin Irritation: Based on data for analogous compounds, it may cause skin irritation.[10][11]

-

Inhalation: May cause respiratory irritation.[10]

-

Ingestion: Chloroacetamide derivatives can be toxic if swallowed.[12][13]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[2][10]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.[10][11]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE - ChemicalBook. (2023). Chemical Safety Data Sheet. Link

-

2-chloro-n-(2,4,6-trimethyl-phenyl)-acetamide - Sigma-Aldrich. (n.d.). Product Page. Link

-

2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE | 3910-51-8 - ChemicalBook. (2023). Product Information. Link

-

2-chloro-N-(2,4,6-triethylphenyl)acetamide | C14H20ClNO - PubChem. (n.d.). PubChem Compound Summary. Link

-

2-Chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide - AK Scientific, Inc. (n.d.). Safety Data Sheet. Link

-

3910-51-8(2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE) Product Description - ChemicalBook. (n.d.). Product Properties. Link

-

2-Chloro Acetamide - Anshul Specialty Molecules. (n.d.). Product Applications. Link

-

2-Chloro-N-(2,6-dimethylphenyl)acetamide 1131-01-7 - Guidechem. (n.d.). Chemical Properties. Link

-

Material Safety Data Sheet - 2-Chloroacetamide, 98% - Cole-Parmer. (n.d.). Safety Information. Link

-

2-Chloro-N-(2,4-dimethylphenyl)acetamide | C10H12ClNO | CID 170158 - PubChem. (n.d.). PubChem Compound Summary. Link

-

SAFETY DATA SHEET - Fisher Scientific. (2011). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Link

-

Acetamide, 2-chloro- - NIST WebBook. (n.d.). IR Spectrum Data. Link

-

2-Chloro-N-(2-chloro-6-methylphenyl)acetamide | 6307-67-1 - Biosynth. (n.d.). Product Information. Link

-

Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG. (n.d.). Hazard Information. Link

-

2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem. (n.d.). Mass Spectrometry Data. Link

-

Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)- - NIST WebBook. (n.d.). Mass Spectrum Data. Link

-

2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. (n.d.). PubChem Compound Summary. Link

-

Chloroacetamide - Wikipedia. (n.d.). General Information. Link

-

Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives - International Journal of Pharma Sciences and Research. (2012). Research Article. Link

-

Acetamide, 2-chloro-N-(4-methylphenyl)- - NIST WebBook. (n.d.). IR Spectrum Data. Link

-

2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% - Thermo Fisher Scientific. (n.d.). Product Identifiers. Link

-

Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide - ResearchGate. (n.d.). Scientific Diagram. Link

-

Synthesis of 2-chloro-N-(4-hydroxyphenyl) acetamide and study of their antimicrobial activity - Neliti. (2020). Conference Paper. Link

-

interpret this proton NMR spectrum and IR spectrum. the product is supposed to be 2-chloro-N-(2,6-dimethylphenyl)acetamide - Chegg. (2020). User Question. Link

-

Acetamide, 2-chloro-N-(2,6-diethylphenyl)- - NIST WebBook. (n.d.). IR Spectrum Data. Link

-

Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PrepChem.com. (n.d.). Synthesis Protocol. Link

-

2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR spectrum - ChemicalBook. (n.d.). NMR Data. Link

-

N-(2-CHLOROETHYL)ACETAMIDE(7355-58-0) 1H NMR spectrum - ChemicalBook. (n.d.). NMR Data. Link

-

2'-Chloroacetanilide(533-17-5) 1H NMR spectrum - ChemicalBook. (n.d.). NMR Data. Link

-

2-Chloro-N-phenylacetamide(587-65-5) IR Spectrum - ChemicalBook. (n.d.). IR Data. Link

-

2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide - PubChem. (n.d.). PubChem Compound Summary. Link

-

Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. (2019). Research Article. Link

-

Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- - Substance Details - SRS | US EPA. (n.d.). Substance Registry Services. Link

-

N-(2,4,6-Trimethylphenyl)acetamide synthesis - ChemicalBook. (n.d.). Synthesis Routes. Link

-

2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% - Fisher Scientific. (n.d.). Hazard Information. Link

-

Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. (n.d.). Research Paper. Link

Sources

- 1. 2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE | 3910-51-8 [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 3910-51-8 CAS MSDS (2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. guidechem.com [guidechem.com]

- 7. ijpsr.info [ijpsr.info]

- 8. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR [m.chemicalbook.com]

- 9. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. chemos.de [chemos.de]

An In-depth Technical Guide to 2-chloro-N-(2,4,6-trimethylphenyl)acetamide (Chloracetmesidide)

CAS Number: 3910-51-8 | Molecular Formula: C₁₁H₁₄ClNO | Molecular Weight: 211.69 g/mol

This technical guide provides a comprehensive overview of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, applications, and safe handling procedures.

Introduction and Significance

This compound, also known by the synonym Chloracetmesidide, is a substituted aromatic amide that plays a crucial role as a building block in organic synthesis. Its chemical structure, featuring a reactive chloroacetyl group and a sterically hindered 2,4,6-trimethylphenyl (mesityl) moiety, makes it a valuable precursor for the synthesis of more complex molecules. The primary significance of this compound lies in its application as a key intermediate in the production of certain local anesthetics.[1][2]

The reactivity of the α-chloro substituent allows for facile nucleophilic substitution, enabling the introduction of the N-(2,4,6-trimethylphenyl)acetamide framework into a target molecule. This reactivity is central to its utility in the pharmaceutical industry.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference |

| CAS Number | 3910-51-8 | [1][3] |

| Molecular Formula | C₁₁H₁₄ClNO | [4] |

| Molecular Weight | 211.69 g/mol | [4] |

| Melting Point | 178-179 °C | [2][4] |

| Boiling Point (Predicted) | 324.1 ± 30.0 °C | [2][4] |

| Density (Predicted) | 1.158 ± 0.06 g/cm³ | [2] |

| Appearance | White solid | [2] |

| Solubility | Soluble in Dichloromethane | [2] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 2,4,6-trimethylaniline with chloroacetyl chloride. This is a well-established and efficient method for the formation of the amide bond.

General Synthesis Protocol

The following is a representative experimental protocol for the synthesis of N-aryl 2-chloroacetamides, which can be adapted for the specific synthesis of this compound.[6][7][8]

Materials:

-

2,4,6-Trimethylaniline

-

Chloroacetyl chloride

-

A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A base (e.g., Triethylamine, Sodium acetate in acetic acid)[9]

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 2,4,6-trimethylaniline and a base (if using an amine base) in the chosen solvent.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add an equimolar amount of chloroacetyl chloride dropwise to the stirred solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight, monitoring the reaction progress by thin-layer chromatography.[6]

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.[6]

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as 95% ethanol, to obtain the purified this compound.[6]

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,4,6-trimethylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of the amide bond. The base is used to neutralize the hydrochloric acid byproduct.

Caption: Synthesis of this compound.

Applications in Drug Development

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of the local anesthetic and cardiac antiarrhythmic drug, Trimecaine Hydrochloride.[1][2]

Role in Trimecaine Synthesis

In the synthesis of Trimecaine, the chlorine atom of this compound is displaced by a nucleophilic amine, typically diethylamine, to form the final active pharmaceutical ingredient. The 2,4,6-trimethylphenyl group is an essential part of the Trimecaine structure, contributing to its anesthetic properties.

Caption: Role as an intermediate in Trimecaine synthesis.

The broader class of N-aryl 2-chloroacetamides has been investigated for various biological activities, including antimicrobial and herbicidal properties.[6][7] This suggests potential for further research and development of new derivatives based on this scaffold. Studies have shown that some N-substituted chloroacetamide derivatives exhibit excellent antibacterial and antifungal activity.[6]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the chlorine. This makes it susceptible to nucleophilic substitution reactions, which is the cornerstone of its synthetic utility.

The chlorine atom can be readily displaced by a variety of nucleophiles, including:

-

Oxygen nucleophiles: such as alcohols and phenols, to form ether linkages.

-

Nitrogen nucleophiles: such as primary and secondary amines, to form more complex amides.

-

Sulfur nucleophiles: such as thiols, to form thioethers.

This versatility allows for the incorporation of the N-(2,4,6-trimethylphenyl)acetamido moiety into a wide range of molecular architectures, making it a valuable tool for medicinal chemists and synthetic organic chemists.[7]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation Mark)[2]

-

Hazard Statements: H319 - Causes serious eye irritation.[2][3]

Precautionary Statements:

-

Prevention:

-

Response:

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

It is imperative to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[3][10]

Conclusion

This compound is a chemical intermediate of significant importance, particularly in the pharmaceutical industry. Its straightforward synthesis, well-defined reactivity, and crucial role in the production of Trimecaine underscore its value. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in research and development. The versatile reactivity of its chloroacetyl group also presents opportunities for the development of novel compounds with potential biological activities.

References

-

2-chloro-N-(2,4,6-triethylphenyl)acetamide | C14H20ClNO - PubChem. Available at: [Link]

-

Structural studies on N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides, 2,4,6-(CH3)3C6H2NH-CO-CH 3-yXy (X = CH3 or Cl and y = 0, 1, 2) - ResearchGate. (2009-08-25). Available at: [Link]

-

Material Safety Data Sheet - 2-Chloroacetamide, 98% - Cole-Parmer. Available at: [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. (2012-01-02). Available at: [Link]

-

Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG. Available at: [Link]

-

2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. Available at: [Link]

-

The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL - Neliti. (2020-12-12). Available at: [Link]

-

Acetamide, 2-chloro-N-(4-methylphenyl)- - the NIST WebBook. Available at: [Link]

-

Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. (2019-11-18). Available at: [Link]

-

Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... - ResearchGate. Available at: [Link]

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - NIH. Available at: [Link]

-

Synthesis of N-(2,6-dimethylphenyl)-α-chloroacetamide - PrepChem.com. Available at: [Link]

-

2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - NIH. Available at: [Link]

-

Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. Available at: [Link]

-

(PDF) 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide - ResearchGate. (2006-09-08). Available at: [Link]

-

1,1,3-trimethyl-3-phenyl indan, 3910-35-8 - The Good Scents Company. Available at: [Link]

-

Synthonix, Inc > 3910-35-8 | 1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene. Available at: [Link]

Sources

- 1. 2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE | 3910-51-8 [chemicalbook.com]

- 2. 95+% , 3910-51-8 - CookeChem [cookechem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 3910-51-8 CAS MSDS (2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsr.info [ijpsr.info]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. media.neliti.com [media.neliti.com]

- 10. aksci.com [aksci.com]

molecular structure of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

An In-Depth Technical Guide to the Molecular Structure of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the , a key intermediate in pharmaceutical synthesis. This document elucidates the compound's three-dimensional geometry, electronic properties, and spectroscopic signature. We will delve into the structural insights gained from crystallographic studies of analogous compounds, detailed spectroscopic analysis (NMR, IR, MS), and the established synthetic pathway. The guide is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this molecule's characteristics for applications in medicinal chemistry and materials science.

Introduction and Significance

This compound, with the chemical formula C₁₁H₁₄ClNO, is a substituted acetamide of significant interest in organic synthesis.[1] Its primary importance lies in its role as a precursor in the synthesis of local anesthetics and antiarrhythmic drugs, most notably Trimecaine Hydrochloride.[2] The molecular architecture, characterized by a chloroacetyl group linked via an amide bond to a sterically hindered 2,4,6-trimethylphenyl (mesityl) moiety, dictates its reactivity and utility.

Understanding the precise molecular structure is paramount for predicting its chemical behavior, optimizing reaction conditions, and designing novel derivatives with enhanced therapeutic properties. The steric hindrance imposed by the two ortho-methyl groups on the aromatic ring significantly influences the conformation of the amide linkage, which in turn affects its intermolecular interactions and solid-state packing. This guide synthesizes data from various analytical techniques to construct a detailed molecular portrait.

Molecular Geometry and Crystal Structure

The core structure consists of a planar amide group (-NH-C=O) connecting a chloro-substituted aliphatic chain to a trimethylated aromatic ring. The key structural determinants are the bond lengths, bond angles, and the dihedral angle between the phenyl ring and the amide plane.

Key Structural Features:

-

Amide Group: The amide linkage is expected to be essentially planar due to the delocalization of the nitrogen lone pair into the carbonyl group. This partial double-bond character restricts rotation around the C-N bond.

-

Aromatic Ring: The 2,4,6-trimethylphenyl group provides a bulky, hydrophobic domain.

-

Steric Hindrance: The two methyl groups at the ortho positions (C2 and C6) of the phenyl ring create significant steric repulsion with the amide group. This forces the amide plane to be twisted out of the plane of the phenyl ring. This torsional angle is a critical feature, influencing the molecule's overall conformation and ability to participate in crystal packing. In related structures like N-(2,4,6-trimethylphenyl)-acetamide, this twisting is a defining characteristic.[5]

-

Intermolecular Interactions: In the solid state, molecules of this type are primarily linked by intermolecular N-H···O hydrogen bonds, forming chains or more complex networks.[6] This hydrogen bonding is a crucial factor in the stability of the crystal lattice.

Below is a diagram illustrating the fundamental molecular structure and its key components.

Caption: Molecular structure of this compound.

Quantitative Structural Data (Predicted)

The following table summarizes predicted bond lengths and angles based on data from analogous structures.

| Parameter | Typical Value | Rationale |

| C=O Bond Length | ~1.23 Å | Standard for amide carbonyl groups. |

| C-N (Amide) Bond Length | ~1.33 Å | Shorter than a typical C-N single bond due to resonance, indicating partial double-bond character. |

| N-C (Aryl) Bond Length | ~1.43 Å | Standard single bond between sp² nitrogen and sp² aromatic carbon. |

| C-Cl Bond Length | ~1.78 Å | Typical for a chlorocarbon attached to an sp³ carbon. |

| N-H Bond Length | ~1.00 Å | Standard N-H bond length in amides. |

| O=C-N Angle | ~122° | Reflects the sp² hybridization of the carbonyl carbon. |

| Phenyl-Amide Dihedral Angle | 60-90° | Significant twist is expected due to severe steric hindrance from the two ortho-methyl groups.[5] |

Synthesis Protocol and Mechanism

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution reaction. The process involves the acylation of 2,4,6-trimethylaniline with chloroacetyl chloride.[7]

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2,4,6-trimethylaniline and chloroacetyl chloride.

Materials:

-

2,4,6-Trimethylaniline

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A weak base (e.g., Sodium acetate, Triethylamine) to act as an HCl scavenger.

-

Deionized water

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4,6-trimethylaniline (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).

-

Base Addition: Add the weak base (1.1 eq) to the solution.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C. The causality for this slow, cooled addition is to control the exothermic reaction and prevent side-product formation.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the mixture by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any remaining acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

The following diagram outlines the synthesis workflow.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization and Analysis

Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound. The data below are predicted based on the known structure and information from similar compounds.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 8.0-8.5 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the amide. Its broadness is due to quadrupole broadening and potential hydrogen exchange.

-

δ 6.9 ppm (s, 2H): A sharp singlet for the two equivalent aromatic protons on the trimethylphenyl ring.

-

δ 4.2 ppm (s, 2H): A singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group.

-

δ 2.3 ppm (s, 6H): A singlet integrating to six protons, representing the two equivalent ortho-methyl groups.

-

δ 2.2 ppm (s, 3H): A singlet for the three protons of the para-methyl group.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ 164-166 ppm: Carbonyl carbon (C=O) of the amide.

-

δ 135-138 ppm: Quaternary aromatic carbons attached to the methyl groups.

-

δ 132-134 ppm: Quaternary aromatic carbon attached to the nitrogen.

-

δ 128-130 ppm: Aromatic CH carbons.

-

δ 42-44 ppm: Chloromethyl carbon (-CH₂Cl).

-

δ 20-22 ppm: Para-methyl carbon.

-

δ 18-20 ppm: Ortho-methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3250-3300 | N-H Stretch | Secondary Amide |

| 2950-3000 | C-H Stretch (Aromatic) | Phenyl Ring |

| 2850-2960 | C-H Stretch (Aliphatic) | Methyl & Methylene |

| 1660-1680 | C=O Stretch (Amide I) | Secondary Amide |

| 1530-1550 | N-H Bend (Amide II) | Secondary Amide |

| 750-800 | C-Cl Stretch | Alkyl Halide |

The strong absorption band for the C=O stretch (Amide I) is a particularly reliable diagnostic peak for confirming the presence of the amide functionality.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The calculated molecular weight is 211.69 g/mol .[1] The mass spectrum will show a molecular ion peak [M]⁺ at m/z 211 and a prominent [M+2]⁺ peak at m/z 213.

-

Isotopic Pattern: The characteristic isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in the [M]⁺ and [M+2]⁺ peaks having a relative intensity ratio of approximately 3:1, which is a definitive confirmation of the presence of one chlorine atom.

-

Key Fragmentation: Common fragmentation pathways would include the loss of the chloromethyl radical (•CH₂Cl) or cleavage of the amide bond, leading to fragment ions corresponding to the trimethylphenyl isocyanate cation or the trimethylaniline cation.

Conclusion

The is defined by the interplay between its planar amide linkage and the sterically demanding 2,4,6-trimethylphenyl group. This steric hindrance induces a significant twist between the aromatic ring and the amide plane, a feature that governs its solid-state packing and reactivity. Its synthesis is straightforward via acylation, and its structure is readily confirmed through a combination of NMR, IR, and MS techniques. As a crucial building block in medicinal chemistry, a thorough understanding of its structural and spectroscopic properties is essential for its effective application in the development of novel pharmaceutical agents.

References

-

PubChem. 2-chloro-N-(2,4,6-triethylphenyl)acetamide | C14H20ClNO. National Center for Biotechnology Information. Available from: [Link]

-

Gowda, B. T., Kožíšek, J., & Fuess, H. (2006). Structural studies on N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides, 2,4,6-(CH3)3C6H2NH-CO-CH 3-yXy (X = CH3 or Cl and y = 0, 1, 2). Zeitschrift für Naturforschung A, 61(10-11), 588-594. Available from: [Link]

-

Anshul Specialty Molecules. 2-Chloro Acetamide. Available from: [Link]

-

Gowda, B. T., et al. (2008). 2-Chloro-N-(2,4-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o855. Available from: [Link]

-

Gowda, B. T., Kožíšek, J., & Fuess, H. Molecular geometry of N-(2,4,6-trimethylphenyl)-acetamide, 2,4,6-(CH 3 ) 3 C 6 H 2 NH-CO-CH 3 (TMPA), with the numbering of atoms. ResearchGate. Available from: [Link]

-

Gowda, B. T., Kožíšek, J., & Fuess, H. (2006). Structural Studies on N-(2,4,6-Trimethylphenyl)-methyl/ chloro-acetamides, 2,4,6-(CH3)3C6H2NH-CO-CH3−yXy (X = CH3 or Cl and y = 0, 1, 2). Zeitschrift für Naturforschung A. Available from: [Link]

-

PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO. National Center for Biotechnology Information. Available from: [Link]

-

AHH Chemical Co., Ltd. 3910-51-8(2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE) Product Description. Available from: [Link]

-

NIST. Acetamide, 2-chloro-N-(2-chlorophenyl)-. NIST Chemistry WebBook. Available from: [Link]

-

NIST. Acetamide, 2-chloro-N-(4-methylphenyl)-. NIST Chemistry WebBook. Available from: [Link]

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). Available from: [Link]

-

Neliti. SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020). Available from: [Link]

-

PubChem. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

-

NIST. Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. NIST Chemistry WebBook. Available from: [Link]

-

Stenutz. N-(2,6-dimethylphenyl)chloroacetamide. Available from: [Link]

-

Wikipedia. Chloroacetamide. Available from: [Link]

-

SpectraBase. 2-Chloro-N-(2,6-dimethylphenyl)acetamide - Optional[ATR-IR] - Spectrum. Available from: [Link]

-

ResearchGate. (PDF) 2-Chloro-N-phenylacetamide. Available from: [Link]

-

NIST. Acetamide, 2-chloro-. NIST Chemistry WebBook. Available from: [Link]

-

ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... Available from: [Link]

- Google Patents. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.

-

PrepChem.com. Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Available from: [Link]

-

ATB. 2-Chloroacetamide | C2H4ClNO | MD Topology | NMR | X-Ray. Available from: [Link]

-

NIST. Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. NIST Chemistry WebBook. Available from: [Link]

-

ResearchGate. (PDF) 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Available from: [Link]

Sources

- 1. 3910-51-8 CAS MSDS (2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE | 3910-51-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. znaturforsch.com [znaturforsch.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-N-(2,4-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsr.info [ijpsr.info]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

2-chloro-N-(2,4,6-trimethylphenyl)acetamide is a substituted chloroacetanilide that serves as a critical intermediate in organic synthesis. Its structural motif is found in a variety of commercially significant compounds, particularly within the agrochemical sector. The chloroacetamide functional group is a versatile chemical handle, susceptible to nucleophilic substitution, making this compound a valuable building block for creating more complex molecules.[1][2] For instance, related N-substituted chloroacetamides are foundational to the synthesis of widely used herbicides.[1]

This guide provides an in-depth exploration of the synthesis of this compound, focusing on the underlying chemical principles, a detailed and validated experimental protocol, critical safety considerations, and methods for product characterization. The content is structured to provide both theoretical understanding and practical, actionable insights for laboratory application.

Reaction Mechanism and Chemical Rationale

The synthesis of this compound is achieved through the N-acylation of 2,4,6-trimethylaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Core Reactants:

-

2,4,6-Trimethylaniline (Mesitylamine): This aromatic amine acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.[3] The presence of two ortho-methyl groups provides significant steric hindrance, which can influence reactivity but also directs the substitution to the nitrogen atom.

-

Chloroacetyl Chloride: This is a highly reactive acylating agent, serving as the electrophile. The carbonyl carbon is rendered highly electron-deficient by the adjacent carbonyl oxygen and the two chlorine atoms (one on the acyl group, one as part of the acid chloride), making it highly susceptible to nucleophilic attack.[4][5]

-

Base/Solvent System: The reaction releases hydrogen chloride (HCl) as a byproduct. To prevent the protonation of the starting amine (which would render it non-nucleophilic) and drive the reaction to completion, a base is often employed to neutralize the acid. Common choices include sodium acetate or an organic base like triethylamine.[6][7] The choice of solvent is also critical; it must dissolve the reactants and be inert to the reaction conditions. Glacial acetic acid is a common choice as it effectively dissolves the amine salt and the final product often precipitates directly from the solution upon formation.[6]

The mechanism proceeds as follows:

-

The nitrogen atom of 2,4,6-trimethylaniline performs a nucleophilic attack on the carbonyl carbon of chloroacetyl chloride.

-

This forms a tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen atom carries a positive charge.

-

The carbonyl double bond reforms, expelling the chloride ion as the leaving group.

-

A base (or another molecule of the starting amine) deprotonates the nitrogen atom, yielding the final amide product and the neutralized HCl byproduct.

Caption: Step-by-step experimental workflow.

Safety and Hazard Management

The synthesis of this compound involves several hazardous chemicals. Strict adherence to safety protocols is mandatory.

-

Chloroacetyl Chloride (CAS: 79-04-9):

-

Hazards: Highly toxic if swallowed, in contact with skin, or if inhaled. [8][9][10]Causes severe skin burns and eye damage. [9][10]It is a lachrymator and corrosive to the respiratory tract. [10][11]Reacts violently with water, liberating toxic and corrosive hydrogen chloride gas. [11][12] * Handling: Must be handled exclusively in a chemical fume hood. [8][11]Wear chemical-resistant gloves (e.g., heavy rubber), chemical safety goggles, and a face shield. [8][9]Keep away from water and moisture. [10][11]Store under an inert atmosphere (e.g., nitrogen). [8][10] * Spills: Cover with a dry, inert material like soda ash or dry lime. Do not use water. [8][9]

-

-

2,4,6-Trimethylaniline (CAS: 88-05-1):

-

Hazards: Toxic by ingestion. [13]Can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen. [13][14]It is a suspected carcinogen based on animal studies. [13][14] * Handling: Wear appropriate PPE to avoid skin contact and inhalation. Use in a well-ventilated area or fume hood.

-

-

Glacial Acetic Acid:

-

Hazards: Corrosive, causes severe skin and eye burns. Flammable.

-

Handling: Handle in a fume hood and wear appropriate PPE.

-

Emergency Procedures:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. [8][9]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention. [8][9]* Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [8][9]

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Melting Point: The purified product should have a sharp melting point. Literature values for related chloroacetanilides vary, but a sharp range indicates high purity.

-

Infrared (IR) Spectroscopy: Look for characteristic peaks:

-

N-H stretch (secondary amide): ~3270 cm⁻¹

-

C=O stretch (amide I band): ~1670 cm⁻¹

-

N-H bend (amide II band): ~1540 cm⁻¹

-

C-Cl stretch: ~780-540 cm⁻¹

-

-

¹H NMR Spectroscopy: Expect characteristic signals for the aromatic protons, the N-H proton (a broad singlet), the methylene (-CH₂-) protons adjacent to the chlorine and carbonyl groups, and the methyl protons on the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+] and an [M+2]+ peak with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.

References

- 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - NIH.

- Safety Guideline - ChemTrack.org.

- CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie.

- CHLOROACETYL CHLORIDE - CAMEO Chemicals.

- Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS.

- SAFETY DATA SHEET - Sigma-Aldrich.

- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research.

- 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem.

- N-(2,4,6-Trimethylphenyl)acetamide synthesis - ChemicalBook.

- A facile amidation of chloroacetyl chloride using DBU.

- Application Notes and Protocols for 2-Chloro-N-(2,6-dimethylphenyl)acetamide - Benchchem.

- Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate.

- Synthesis of N-(2,6-dimethylphenyl)-α-chloroacetamide - PrepChem.com.

- 2,4,6-Trimethylaniline - Santa Cruz Biotechnology.

- 2,4,6-Trimethylaniline - Wikipedia.

- 2,4,6-Trimethylaniline and Its Salts - OEHHA.

- Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]

- 4. ijpsr.info [ijpsr.info]

- 5. sphinxsai.com [sphinxsai.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. chemtrack.org [chemtrack.org]

- 9. lobachemie.com [lobachemie.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. kscl.co.in [kscl.co.in]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. oehha.ca.gov [oehha.ca.gov]

An In-Depth Technical Guide to the Physical Properties of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, a profound understanding of the physical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. These properties govern a molecule's behavior from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the physical characteristics of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide, a key intermediate in the synthesis of various organic compounds, including local anesthetics. As a Senior Application Scientist, my objective is to present this information not merely as a list of data points, but as a cohesive narrative that underscores the practical implications of these properties in a laboratory and developmental setting.

Molecular Structure and Identity

The foundational step in characterizing any chemical compound is to establish its molecular structure and identity unequivocally.

Chemical Name: this compound Synonyms: Chloroacetmesidide[1] CAS Number: 3910-51-8[1] Molecular Formula: C₁₁H₁₄ClNO[2] Molecular Weight: 211.69 g/mol [2]

The structural formula, presented below, reveals a substituted acetamide with a chloroacetyl group attached to the nitrogen of a 2,4,6-trimethylaniline moiety. The steric hindrance imposed by the ortho-methyl groups on the phenyl ring significantly influences the molecule's conformation and, consequently, its physical properties.

Sources

Introduction: The Critical Role of Solubility in Chemical Development

An In-depth Technical Guide to the Solubility of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

This compound (CAS No. 3910-51-8) is a substituted acetanilide that serves as a key intermediate in various synthetic pathways, including the preparation of local anesthetics and other pharmacologically active molecules[1]. For researchers, scientists, and drug development professionals, understanding the solubility of such a compound is not merely an academic exercise; it is a foundational pillar upon which successful formulation, bioavailability, and process chemistry are built. Low aqueous solubility can severely hamper drug efficacy, leading to poor absorption and unreliable in vitro results, while solubility in organic solvents dictates the feasibility of reaction conditions, purification strategies, and final product formulation[2][3].

This guide provides a comprehensive framework for characterizing the solubility of this compound. We will move beyond simple data reporting to explain the causality behind robust experimental design, ensuring that the protocols described are self-validating and yield data of the highest integrity. We will detail the gold-standard equilibrium shake-flask method, outline the principles of analytical quantification, and provide the theoretical grounding necessary for a scientist to not only perform the experiment but also to understand and interpret the results authoritatively.

Physicochemical Profile of this compound

Before embarking on experimental solubility determination, a thorough understanding of the compound's intrinsic physicochemical properties is essential. These properties govern its behavior in different solvent systems and inform the selection of appropriate analytical techniques.

| Property | Value | Source |

| CAS Number | 3910-51-8 | [1][4][5] |

| Molecular Formula | C₁₁H₁₄ClNO | [4][5] |

| Molecular Weight | 211.69 g/mol | [4][5] |

| Appearance | White Solid / Crystalline Powder | [5] |

| Melting Point | 178-179 °C | [5] |

| pKa (Predicted) | 12.92 ± 0.70 | [5] |

The high melting point suggests a stable crystalline lattice, which often correlates with lower aqueous solubility as significant energy is required to break the crystal lattice structure. The predicted pKa indicates the amide proton is very weakly acidic, and the molecule is unlikely to ionize under typical physiological pH conditions.

Theoretical Framework: Factors Influencing Solubility

The solubility of this compound is a function of the equilibrium between the solid state and the solvated state. The key molecular features influencing this equilibrium are:

-

Lipophilicity: The 2,4,6-trimethylphenyl group is highly nonpolar, contributing significantly to the molecule's overall lipophilicity. This suggests a preference for nonpolar organic solvents over polar solvents like water.

-

Polarity and Hydrogen Bonding: The amide (-CONH-) and chloro (-Cl) groups introduce polarity. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with protic solvents[6]. However, the steric hindrance from the ortho-methyl groups on the phenyl ring may partially shield the amide group, potentially limiting these interactions.

-

Crystal Lattice Energy: As mentioned, the high melting point indicates strong intermolecular forces in the solid state. A solvent must provide favorable interactions that can overcome this lattice energy for dissolution to occur.

This interplay dictates that while the compound is expected to be poorly soluble in water, its solubility should increase in organic solvents, particularly those that can interact with the polar amide group.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The equilibrium or thermodynamic shake-flask method is universally regarded as the gold standard for solubility measurement due to its reliability and direct measurement of a saturated solution at equilibrium[7]. The following protocol is a self-validating system designed for high accuracy.

Causality in Experimental Design

-

Use of Excess Solid: Adding an excess of the compound ensures that the solution reaches true saturation. The continued presence of undissolved solid at the end of the experiment is a primary validation checkpoint[7][8].

-

Equilibration Time: A prolonged incubation period (e.g., 24-48 hours) is critical to ensure the system reaches thermodynamic equilibrium. Short incubation times may yield kinetic solubility values, which can be misleadingly high as they may represent a supersaturated state[2][9].

-

Temperature Control: Solubility is highly temperature-dependent[10][11]. Conducting the experiment in a calibrated, temperature-controlled shaker or water bath is non-negotiable for data reproducibility.

-

Phase Separation: It is imperative to separate the undissolved solid from the saturated solution without altering the equilibrium. This is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF)[2][3].

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into several glass vials (n=3 for triplicate measurements). The exact mass is not critical, but it must be sufficient to ensure a solid phase remains after equilibration.

-

Add a precise volume of the desired solvent (e.g., 1.0 mL of water, ethanol, methanol, acetonitrile, etc.) to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or tumbling incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for at least 24 hours. A longer period (48 hours) is recommended, with samples taken at 24 and 48 hours to confirm that equilibrium has been reached (i.e., the concentration does not change between the two time points)[9].

-

-

Phase Separation:

-

Allow the vials to stand at the experimental temperature for 30 minutes to allow larger particles to settle.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at the experimental temperature to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. For immediate analysis, proceed to step 4. For subsequent analysis, immediately filter the supernatant through a 0.22 µm chemical-resistant syringe filter (pre-wetted with the solvent to minimize compound loss due to adsorption). Discard the first few drops of the filtrate.

-

-

Quantification (HPLC-UV Analysis):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Create a series of calibration standards by serially diluting the stock solution to cover the expected solubility range (e.g., 0.1 to 100 µg/mL)[12].

-

Dilute the filtered saturated solution (from step 3) with the mobile phase to bring its concentration into the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by a validated HPLC-UV method. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water, monitoring at a wavelength of ~254 nm[12].

-

Construct a calibration curve by plotting the peak area against concentration for the standards.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the result by the dilution factor to determine the final solubility of the compound in the test solvent, typically expressed in µg/mL or mg/L.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

Caption: Workflow for the Shake-Flask Solubility Assay.

Caption: Logical Decision Tree for Solubility Method Selection.

Conclusion

Determining the solubility of this compound is a fundamental requirement for its effective use in research and development. Due to a lack of extensive published data, a rigorous experimental approach is necessary. The equilibrium shake-flask method, coupled with a validated analytical technique like HPLC-UV, provides the most trustworthy and reproducible means of generating this critical data. By understanding the physicochemical properties of the molecule and the causal principles behind the experimental protocol, researchers can confidently produce high-quality solubility data that will reliably inform downstream applications, from reaction optimization to formulation development.

References

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]

-

U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). [Link]

-

Marques, M. R. C. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Klossek, M. L., et al. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. (2020). [Link]

-

Al-Qadiri, M., et al. Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. Journal of Chemical & Engineering Data. (2009). [Link]

-

Solubility of Things. Acetamide. [Link]

-

ResearchGate. Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]

-

ResearchGate. Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. [Link]

-

CDN. POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. (2014). [Link]

-

ERIC. Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education. (2017). [Link]

-

YouTube. Determination of Solubility Product of AgCl using Potentiometric Titrations- Explained in Sinhala. (2023). [Link]

-

PubChem. 2-Chloro-N-(2,4-dimethylphenyl)acetamide. [Link]

Sources

- 1. 2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE | 3910-51-8 [chemicalbook.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. 3910-51-8 CAS MSDS (2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE | 3910-51-8 [amp.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The experimental protocols and data interpretation are presented with a focus on the underlying scientific principles, ensuring a thorough understanding of the molecule's spectroscopic signature.

Molecular Structure and Spectroscopic Overview

This compound is a substituted acetamide with a molecular formula of C₁₁H₁₄ClNO and a molecular weight of 211.69 g/mol . The molecule consists of a 2,4,6-trimethylphenyl (mesityl) group attached to the nitrogen of an acetamide, which in turn bears a chlorine atom on the acetyl methyl group. This unique substitution pattern gives rise to a distinct set of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methyl groups on the phenyl ring, the N-H proton, and the methylene protons of the chloroacetyl group.

Expected Chemical Shifts (δ) and Multiplicities:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| N-H | ~8.0-9.0 | Singlet (broad) | 1H |

| Aromatic C-H | ~6.9 | Singlet | 2H |

| -CH₂Cl | ~4.2 | Singlet | 2H |

| para-CH₃ | ~2.3 | Singlet | 3H |

| ortho-CH₃ | ~2.2 | Singlet | 6H |

Causality of Chemical Shifts and Multiplicities:

-

N-H Proton: The amide proton is deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding, resulting in a downfield chemical shift. Its signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.

-

Aromatic Protons: The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern of the mesityl group, giving rise to a single signal.

-

-CH₂Cl Protons: The methylene protons are adjacent to an electron-withdrawing chlorine atom and a carbonyl group, causing a significant downfield shift. They appear as a singlet as there are no adjacent protons to couple with.

-

Methyl Protons: The three methyl groups on the phenyl ring are in different chemical environments. The two ortho methyl groups are equivalent and appear as a single peak, while the para methyl group gives a separate signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts (δ):

| Carbon | Chemical Shift (ppm) |

| C=O | ~165 |

| Aromatic C (quaternary) | ~135-140 |

| Aromatic C-H | ~129 |

| -CH₂Cl | ~43 |

| para-CH₃ | ~21 |

| ortho-CH₃ | ~18 |

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon is the most deshielded due to the double bond to oxygen. The aromatic carbons appear in the typical aromatic region, with the quaternary carbons appearing at a lower field than the protonated carbons. The aliphatic carbons of the methylene and methyl groups are found at the upfield end of the spectrum.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single pulse.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single pulse.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, and C-Cl bonds, as well as aromatic C-H and C=C stretches.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3300-3250 | Medium-Strong |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch | 3000-2850 | Medium |

| C=O stretch (Amide I) | 1680-1650 | Strong |

| N-H bend (Amide II) | 1550-1510 | Medium-Strong |

| Aromatic C=C stretch | 1600-1450 | Medium |

| C-Cl stretch | 800-600 | Medium-Strong |

Interpretation of the IR Spectrum:

-

The N-H stretching vibration appears as a sharp to moderately broad band in the 3300-3250 cm⁻¹ region.

-

The C=O stretching vibration (Amide I band) is a very strong and characteristic absorption, typically found between 1680 and 1650 cm⁻¹. Its position can be influenced by hydrogen bonding.

-

The N-H bending vibration (Amide II band) is another characteristic amide absorption, appearing around 1550-1510 cm⁻¹.

-

The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition:

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Apply pressure to the sample using the anvil to ensure good contact with the crystal.

-

Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform an ATR correction and baseline correction using the instrument's software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would be a suitable technique.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (211 for ³⁵Cl and 213 for ³⁷Cl). The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic M⁺ and M+2 peak ratio.

-

Major Fragment Ions:

-

Loss of Cl: A significant peak at m/z 176 resulting from the loss of the chlorine radical.

-

Acylium Ion: A peak at m/z 134 corresponding to the [CH₃C₆H₂(CH₃)₂NHCO]⁺ fragment.

-

Tropylium-like Ion: A peak at m/z 134 could also correspond to the trimethylphenyl cation [C₆H₂(CH₃)₃]⁺.

-

Loss of CH₂Cl: A peak at m/z 162 corresponding to the loss of the chloromethyl radical.

-

Other Fragments: Various other fragments corresponding to further cleavages of the molecule will also be observed.

-

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Gas Chromatography (GC):

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: Set to 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: Set to 230 °C.

-

Quadrupole Temperature: Set to 150 °C.

-

Data Summary and Visualization

Spectroscopic Data Summary

| Technique | Key Data Points |

| ¹H NMR | δ ~8.5 (s, 1H, NH), ~6.9 (s, 2H, Ar-H), ~4.2 (s, 2H, CH₂Cl), ~2.3 (s, 3H, p-CH₃), ~2.2 (s, 6H, o-CH₃) |

| ¹³C NMR | δ ~165 (C=O), ~138, ~135, ~129 (Ar-C), ~43 (CH₂Cl), ~21 (p-CH₃), ~18 (o-CH₃) |

| IR (cm⁻¹) | ~3270 (N-H), ~1660 (C=O), ~1540 (N-H bend), ~750 (C-Cl) |

| MS (m/z) | 211/213 (M⁺), 176, 162, 134 |

Molecular Structure and Key Spectroscopic Correlations

Caption: Molecular structure of this compound and its key spectroscopic correlations.

Experimental Workflow

Caption: General workflow from synthesis to spectroscopic analysis and structural confirmation.

Conclusion

The spectroscopic data for this compound are highly characteristic and allow for unambiguous structural elucidation. The combination of NMR, IR, and MS provides a comprehensive picture of the molecule's connectivity and functional groups. This guide serves as a valuable resource for researchers working with this compound, enabling efficient and accurate characterization. The principles and protocols outlined herein are also applicable to a wide range of related N-aryl acetamides, making this a useful reference for the broader scientific community.

References

-

PubChem. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Singh, B. T., et al. (2007). Structural studies on N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides, 2,4,6-(CH3)3C6H2NH-CO-CH3-yXy (X = CH3 or Cl and y = 0, 1, 2). Zeitschrift für Naturforschung B, 62(5), 643-650. Retrieved from [Link]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel and intermediate compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure, connectivity, and environment of protons within a molecule. This guide offers an in-depth technical analysis of the ¹H NMR spectrum of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide (CAS: 3910-51-8), a key intermediate in various synthetic pathways, including the synthesis of the local anesthetic Trimecaine.[1]